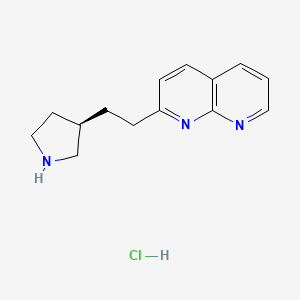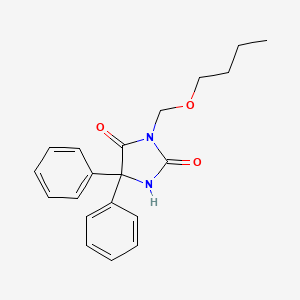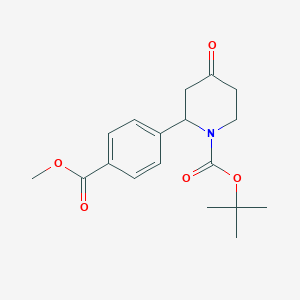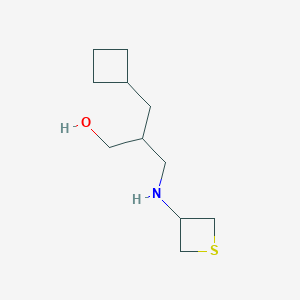
(R)-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is a chemical compound that features a pyrrolidine ring and a naphthyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride typically involves the construction of the pyrrolidine ring followed by its attachment to the naphthyridine moiety. One common method involves the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and functionalization to form the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts and solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.
Reduction: Reduction reactions can modify the naphthyridine moiety.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidine ring can yield pyrrolidin-2-ones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen.
Pyrrole: A five-membered aromatic heterocycle with nitrogen.
Pyrrolidinone: A five-membered lactam with diverse biological activities
Uniqueness
®-2-(2-(Pyrrolidin-3-yl)ethyl)-1,8-naphthyridine hydrochloride is unique due to its combination of a pyrrolidine ring and a naphthyridine moiety, which imparts specific chemical and biological properties not found in simpler heterocycles like pyridine or pyrrole.
Properties
Molecular Formula |
C14H18ClN3 |
|---|---|
Molecular Weight |
263.76 g/mol |
IUPAC Name |
2-[2-[(3R)-pyrrolidin-3-yl]ethyl]-1,8-naphthyridine;hydrochloride |
InChI |
InChI=1S/C14H17N3.ClH/c1-2-12-4-6-13(17-14(12)16-8-1)5-3-11-7-9-15-10-11;/h1-2,4,6,8,11,15H,3,5,7,9-10H2;1H/t11-;/m1./s1 |
InChI Key |
DEUBLEDZVSUZAN-RFVHGSKJSA-N |
Isomeric SMILES |
C1CNC[C@@H]1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
Canonical SMILES |
C1CNCC1CCC2=NC3=C(C=CC=N3)C=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-Hydroxy-5-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12937283.png)


![6-Bromo-2-tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B12937290.png)


![Tert-butyl 2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B12937295.png)

